Cas no 59899-13-7 (2-(5-Aminoisoxazol-3-yl)phenol)

2-(5-Aminoisoxazol-3-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-(5-Aminoisoxazol-3-yl)phenol
- 2-(5-AMINO-ISOXAZOL-3-YL)-PHENOL
- 6-(5-amino-1,2-oxazol-3-ylidene)cyclohexa-2,4-dien-1-one
- 5-Amino-3-(2-hydroxyphenyl)-isooxazol
- AG-G-13871
- CTK5B0660
- KB-223293
- 8928AB
- FCH857630
- AK112560
- AX8062661
- 2-(5-AMINO-1,2-OXAZOL-3-YL)PHENOL
- 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one
- 59899-13-7
- DS-5699
- CS-0269562
- A917944
- DTXSID60695219
- AKOS006287141
- O10483
- EN300-1859532
-
- MDL: MFCD07787062
- インチ: 1S/C9H8N2O2/c10-9-5-7(11-13-9)6-3-1-2-4-8(6)12/h1-5,12H,10H2
- InChIKey: GBKYOYOKBWCLMJ-UHFFFAOYSA-N
- SMILES: O1C(=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2O[H])=N1)N([H])[H]
計算された属性
- 精确分子量: 176.05864
- 同位素质量: 176.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 177
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 72.3
じっけんとくせい
- PSA: 72.28
2-(5-Aminoisoxazol-3-yl)phenol Security Information
- Signal Word:Warning
- 危害声明: H302-H312-H332
- Warning Statement: P280
- 储存条件:Keep in dark place,Inert atmosphere,Room temperature
2-(5-Aminoisoxazol-3-yl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D120441-1g |
2-(5-AMINO-ISOXAZOL-3-YL)-PHENOL |
59899-13-7 | 95% | 1g |
$680 | 2024-08-03 | |
eNovation Chemicals LLC | Y1103869-5g |
2-(5-aminoisoxazol-3-yl)phenol |
59899-13-7 | 95% | 5g |
$1000 | 2024-07-24 | |
Enamine | EN300-1859532-0.1g |
2-(5-amino-1,2-oxazol-3-yl)phenol |
59899-13-7 | 95% | 0.1g |
$109.0 | 2023-09-18 | |
Enamine | EN300-1859532-0.5g |
2-(5-amino-1,2-oxazol-3-yl)phenol |
59899-13-7 | 95% | 0.5g |
$299.0 | 2023-09-18 | |
Enamine | EN300-1859532-2.5g |
2-(5-amino-1,2-oxazol-3-yl)phenol |
59899-13-7 | 95% | 2.5g |
$782.0 | 2023-09-18 | |
TRC | A293120-250mg |
2-(5-Aminoisoxazol-3-yl)phenol |
59899-13-7 | 250mg |
$ 300.00 | 2022-06-08 | ||
Chemenu | CM190657-250mg |
2-(5-aminoisoxazol-3-yl)phenol |
59899-13-7 | 95% | 250mg |
$*** | 2023-05-30 | |
TRC | A293120-500mg |
2-(5-Aminoisoxazol-3-yl)phenol |
59899-13-7 | 500mg |
$ 495.00 | 2022-06-08 | ||
TRC | A293120-1000mg |
2-(5-Aminoisoxazol-3-yl)phenol |
59899-13-7 | 1g |
$ 790.00 | 2022-06-08 | ||
1PlusChem | 1P00ENPC-250mg |
2-(5-AMINO-ISOXAZOL-3-YL)-PHENOL |
59899-13-7 | 95% | 250mg |
$252.00 | 2024-04-22 |
2-(5-Aminoisoxazol-3-yl)phenol 関連文献
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Mei Zhou RSC Adv., 2016,6, 113322-113326
2-(5-Aminoisoxazol-3-yl)phenolに関する追加情報
Introduction to 2-(5-Aminoisoxazol-3-yl)phenol (CAS No. 59899-13-7)
2-(5-Aminoisoxazol-3-yl)phenol, identified by the Chemical Abstracts Service registry number CAS No. 59899-13-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic derivative has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the development of novel therapeutic agents. The compound’s unique combination of an isoxazole ring and an amino-substituted phenol moiety imparts distinct chemical properties, making it a candidate for further exploration in medicinal chemistry.
The isoxazole core in 2-(5-Aminoisoxazol-3-yl)phenol is a well-documented pharmacophore in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. Isoxazoles are characterized by their five-membered heterocyclic structure containing oxygen and nitrogen atoms, which often contribute to their bioactivity. In this context, the presence of an amino group on the isoxazole ring enhances its reactivity, enabling further functionalization through condensation, alkylation, or acylation reactions. These modifications are crucial for tailoring the compound’s pharmacokinetic and pharmacodynamic profiles.
The phenolic group attached to the isoxazole ring in 2-(5-Aminoisoxazol-3-yl)phenol introduces additional opportunities for chemical manipulation. Phenols are well-known for their antioxidant properties and their ability to form hydrogen bonds, which can be exploited in designing molecules with enhanced solubility and stability. The amino-substituted phenol moiety, in particular, can participate in coordination chemistry, making it useful in the development of metal-based therapeutics or chelating agents. Such properties are increasingly relevant in contemporary pharmaceutical research, where targeted drug delivery systems are being refined.
Recent advancements in medicinal chemistry have highlighted the potential of 2-(5-Aminoisoxazol-3-yl)phenol as a scaffold for addressing various therapeutic challenges. For instance, studies have demonstrated its utility in the design of inhibitors targeting inflammatory pathways. The isoxazole ring has been shown to modulate enzyme activity by occupying specific binding pockets, while the amino and phenolic groups provide additional interaction points with biological targets. This dual functionality has been exploited in the development of novel anti-inflammatory agents that leverage both covalent and non-covalent interactions.
Moreover, the structural versatility of 2-(5-Aminoisoxazol-3-yl)phenol has opened avenues for exploring its role in anticancer research. Isoxazole derivatives have been reported to exhibit cytotoxic effects by interfering with key cellular processes such as DNA replication and apoptosis. The amino group on the isoxazole ring can be conjugated with alkylating agents or other bioactive molecules to enhance tumor-specific targeting. Preliminary studies suggest that derivatives of this compound may inhibit growth factor receptors overexpressed in certain cancer types, offering a promising route toward developing precision oncology treatments.
In addition to its therapeutic applications, 2-(5-Aminoisoxazol-3-yl)phenol has been investigated for its potential role in neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors makes it an attractive candidate for treating conditions such as Alzheimer’s disease or Parkinson’s disease. Research indicates that modifications to the phenolic group can fine-tune its binding affinity to neuroprotective targets, potentially mitigating oxidative stress and neuroinflammation—key pathological features of these disorders.
The synthesis of 2-(5-Aminoisoxazol-3-yl)phenol involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic routes include condensation reactions between hydroxylamine derivatives and β-ketoesters under controlled conditions, followed by functional group interconversions such as nitration and reduction. Advances in catalytic methods have further streamlined these processes, enabling scalable production suitable for industrial applications. The robustness of these synthetic protocols ensures that researchers can reliably obtain high yields of CAS No. 59899-13-7, facilitating downstream applications.
Quality control and analytical characterization of 2-(5-Aminoisoxazol-3-yl)phenol are paramount to guaranteeing its suitability for pharmaceutical use. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm structural integrity and assess purity levels. These analytical methods provide critical data on impurity profiles, ensuring compliance with regulatory standards set forth by agencies like the U.S. Food and Drug Administration (FDA). Rigorous testing also helps identify potential degradation pathways under storage conditions, allowing for optimized handling guidelines.
The growing interest in 2-(5-Aminoisoxazol-3-yl)phenol underscores its significance as a building block in modern drug discovery platforms. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated research into its derivatives, leading to a rapidly expanding chemical library of potential therapeutics. Computational modeling techniques play a pivotal role in predicting molecular interactions before experimental validation becomes necessary, saving time and resources while enhancing innovation efficiency.
Future directions for research on CAS No. 59899-13-7 may include exploring its role in antibiotic resistance mechanisms or as a precursor for antiviral agents targeting emerging pathogens like SARS-CoV-2 variants resistant to current treatments. The adaptability of this scaffold allows it to be modified into diverse chemical entities tailored for specific biological challenges—making it a cornerstone of next-generation medicinal chemistry initiatives aimed at addressing unmet medical needs worldwide.
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